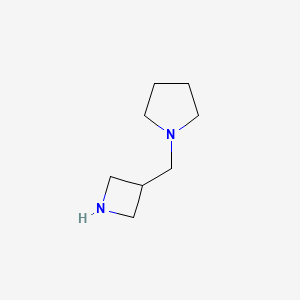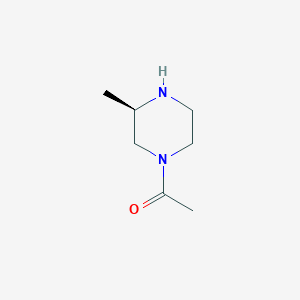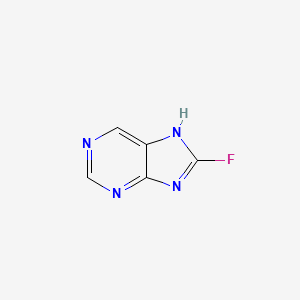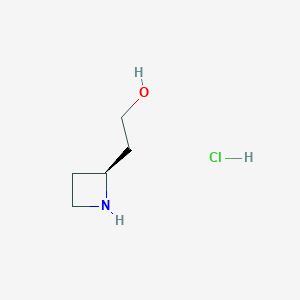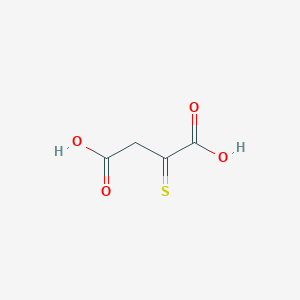
2-Thioxosuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thioxosuccinic acid, also known as 2-mercaptosuccinic acid, is an organosulfur compound with the molecular formula C4H4O4S. It is a derivative of succinic acid where one of the oxygen atoms is replaced by a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Thioxosuccinic acid can be synthesized through several methods. One common laboratory method involves the reaction of maleic anhydride with hydrogen sulfide. The process begins with the hydration of maleic anhydride to form maleic acid, which then reacts with hydrogen sulfide to produce this compound .
Another method involves the reaction of malic acid with thioglycolic acid in the presence of a catalyst. The reaction mixture is refluxed, and the product is extracted and purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the large-scale reaction of maleic anhydride with hydrogen sulfide under controlled conditions. The reaction is typically carried out in a reactor with precise temperature and pressure control to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thioxosuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Thioxosuccinic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Thioxosuccinic acid involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biochemical and industrial applications where metal ion sequestration is required .
In biological systems, this compound can interact with enzymes and proteins, affecting their activity and function. It can also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid: The parent compound of 2-Thioxosuccinic acid, differing by the presence of an oxygen atom instead of sulfur.
Thiomalic acid: Another sulfur-containing derivative of malic acid.
Thiazoles: Compounds containing a sulfur and nitrogen atom in a five-membered ring structure .
Uniqueness
This compound is unique due to its specific sulfur substitution, which imparts distinct chemical properties compared to its oxygen-containing analogs. This substitution enhances its ability to participate in redox reactions and form stable metal complexes, making it valuable in various applications .
Propriétés
Formule moléculaire |
C4H4O4S |
|---|---|
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
2-sulfanylidenebutanedioic acid |
InChI |
InChI=1S/C4H4O4S/c5-3(6)1-2(9)4(7)8/h1H2,(H,5,6)(H,7,8) |
Clé InChI |
IGXYZVHWOLYWCE-UHFFFAOYSA-N |
SMILES canonique |
C(C(=S)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
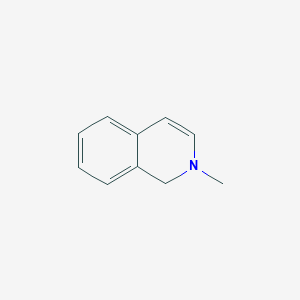

![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
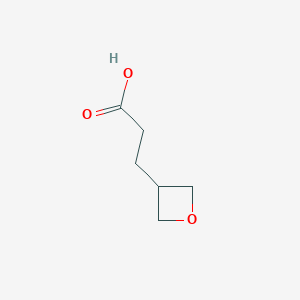
![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
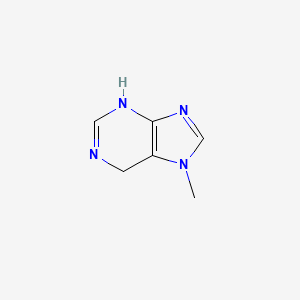
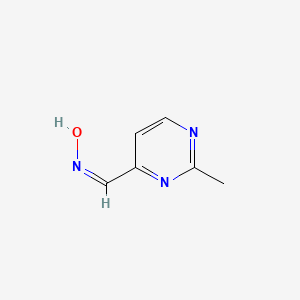
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
